molecular formula C17H22N4O2 B2833142 tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1389310-00-2

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2833142
CAS No.: 1389310-00-2
M. Wt: 314.389
InChI Key: LVMVFEYNINGLBE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a quinazolin-4-yl group at the 1-position and a tert-butyl carbamate moiety at the 3-position (S-configuration). This compound is classified as a secondary amine and serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

The compound is available commercially (Ref #10-F091439) for research applications, though pricing and large-scale synthesis protocols remain proprietary .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVFEYNINGLBE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the quinazoline moiety: This step often involves the use of quinazoline derivatives and coupling reactions to attach the quinazoline ring to the pyrrolidine core.

    Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinazoline derivatives and altered pyrrolidine rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development:
    • The compound's structure suggests potential activity as a drug candidate targeting various diseases, particularly those involving the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it suitable for neurological applications.
    • Quinazoline Derivatives: Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial properties. The incorporation of the pyrrolidine structure enhances these properties, making this compound a potential lead in drug discovery.
  • Anticancer Research:
    • Preliminary studies indicate that quinazoline derivatives can inhibit cancer cell proliferation. The specific application of tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate in this area is under investigation, with ongoing research focusing on its mechanism of action against various cancer cell lines.
  • In Vitro Studies:
    • Research has shown that compounds with similar structures exhibit significant cytotoxicity against cancer cells. Future studies are needed to evaluate the specific activity of tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate in vitro.
  • In Vivo Studies:
    • Animal models will be crucial for assessing the pharmacokinetics and pharmacodynamics of this compound. Such studies will help determine its efficacy and safety profile before progressing to clinical trials.

Case Studies and Research Findings

Study TypeFindings
In VitroCompounds similar to tert-butyl N

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to certain kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Pyrrolidine Molecular Weight (g/mol) CAS Number Key Applications
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate Quinazolin-4-yl ~350–400* Not explicitly listed Kinase inhibitor intermediates, anticancer agents
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl 264.32 Not available Agrochemicals, antiviral agents
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-Chlorobenzyl 338.84 169452-10-2 Antibacterial scaffolds, CNS drug discovery
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate Pyrimidin-4-yl (R-configuration) 278.33 1365936-51-1 Stereoselective synthesis, enzyme inhibitors

*Estimated based on structural analogs.

Quinazoline vs. Pyrimidine Derivatives

The quinazolin-4-yl group in the target compound provides a larger aromatic surface area compared to pyrimidin-2-yl or pyrimidin-4-yl substituents. This enhances binding affinity to kinase ATP pockets but may reduce metabolic stability due to increased susceptibility to oxidative degradation . For example, the pyrimidin-2-yl analog (CAS Not Available) has a lower molecular weight (264.32 g/mol) and is prioritized in agrochemical research for its cost-effective synthesis and improved solubility in aqueous formulations .

Stereochemical Variations

The (3S)-configuration in the target compound contrasts with the (3R)-isomer (CAS 1365936-51-1). Studies on analogous systems indicate that stereochemistry significantly impacts target selectivity; for instance, S-configured pyrrolidine carbamates often exhibit higher potency against EGFR kinases compared to R-forms .

Substitution Patterns

The 4-chlorobenzyl-substituted analog (CAS 169452-10-2) demonstrates enhanced lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration for CNS applications. In contrast, the quinazolin-4-yl derivative’s polarity limits CNS uptake but improves retention in peripheral tissues for oncology targets .

Functional Comparisons in Drug Discovery

Binding Affinity and Selectivity

Quinazoline-containing carbamates are preferred in tyrosine kinase inhibitor (TKI) development due to their ability to mimic ATP’s adenine moiety. For example, the target compound’s quinazoline core may compete with ATP in EGFR binding, whereas pyrimidine analogs (e.g., CAS 1365936-51-1) show weaker inhibition (IC50 > 1 µM in preliminary assays) .

Biological Activity

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate, with the CAS number 1389310-00-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 314.39 g/mol
  • Structure : The compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cytotoxicity : The compound exhibited potent cytotoxicity against the MCF-7 breast cancer cell line and HCT-116 colorectal cancer cell line, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives similar to this compound showed IC50 values ranging from 2.90 to 8.10 µM against these cell lines .
  • Mechanism of Action : The anticancer activity is attributed to apoptosis induction and cell cycle arrest in the G1 phase. Flow cytometry analyses revealed that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity.

Modification Effect on Activity
HydroxylationIncreases cytotoxicity against MCF-7 and HCT-116
Triazole LinkageEnhances binding affinity to target kinases like EGFR and VEGFR

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Cytotoxicity Study : A derivative demonstrated an IC50 of 5.40 µM against HCT-116 cells, inducing apoptosis as evidenced by increased annexin V staining .
  • Cell Cycle Analysis : The same study showed that treatment with the compound resulted in a higher percentage of cells arrested in the G1 phase compared to controls, indicating effective modulation of cell cycle progression .

Q & A

Q. What are the critical steps in synthesizing tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a quinazoline derivative with a pyrrolidine-carbamate intermediate. Key steps include:

  • Chiral resolution : Ensuring the (3S)-configuration via asymmetric catalysis or chiral auxiliary methods .
  • Coupling reactions : Use of activating agents like EDCI/HOBt for amide bond formation under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity . Optimization requires temperature control (0–25°C), solvent selection (DMF or DCM), and monitoring via TLC/HPLC .

Q. How can spectroscopic techniques verify the structure and purity of this compound?

  • NMR : Confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–4.0 ppm) and carbamate tert-butyl group (δ 1.4 ppm) .
  • Mass spectrometry : Exact mass (e.g., [M+H]+ calculated for C₁₈H₂₃N₅O₂: 349.19) validates molecular integrity .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in DMSO, DCM, and THF; poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at −20°C for >6 months. Degrades in acidic conditions (pH <4) via carbamate hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

The (3S)-configuration enhances binding affinity to kinase targets (e.g., EGFR) by aligning the quinazoline moiety for π-π stacking. Comparative studies with (3R)-isomers show 10-fold lower IC₅₀ values for the (3S)-form in enzyme inhibition assays .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to quinazoline-recognizing kinases (e.g., PDB ID: 1M17) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on quinazoline) with inhibitory potency .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies arise from:

  • Impurity in starting materials : Use HPLC-validated reagents (purity >98%) .
  • Oxygen sensitivity : Perform coupling reactions under argon .
  • Scale effects : Pilot small-scale reactions (1–5 mmol) before scaling up .

Q. What advanced techniques quantify binding kinetics and thermodynamics with target proteins?

  • Surface plasmon resonance (SPR) : Measure real-time binding (ka/kd) to immobilized kinases .
  • Isothermal titration calorimetry (ITC) : Determine ΔG, ΔH, and Kd (e.g., Kd = 12 nM for EGFR) .
  • Fluorescence polarization : Competitive assays using FITC-labeled probes .

Methodological Insights

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Variation of substituents : Synthesize analogs with halogen (Cl, F) or methyl groups on quinazoline .
  • Biological assays : Test kinase inhibition (IC₅₀) and cytotoxicity (MTT assay) .
  • Data analysis : Use GraphPad Prism for dose-response curves and statistical validation (p <0.05) .

Q. What strategies mitigate racemization during synthesis?

  • Low-temperature reactions : Maintain <10°C during carbamate formation .
  • Chiral additives : Add (R)-BINOL to stabilize the (3S)-configuration .
  • HPLC monitoring : Use chiral columns (e.g., Chiralpak IA) to detect enantiomeric excess (>99%) .

Q. How to integrate flow chemistry for scalable synthesis?

  • Continuous flow reactors : Achieve higher yields (85% vs. 65% batch) via precise control of residence time .
  • In-line analytics : UV-Vis or IR sensors monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.